molecular formula C24H24N6O2 B2877433 N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-42-2

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2877433
CAS No.: 946290-42-2
M. Wt: 428.496
InChI Key: YJPJZOWJJWYOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-phenyl substituent at the pyrazole N1 position.
  • A 4-methylpiperidine group at the pyrimidine C6 position.
  • A 2H-1,3-benzodioxol-5-yl (piperonyl) moiety as the N4-amine substituent.

Its synthesis likely follows established methods for pyrazolo[3,4-d]pyrimidin-4-amine derivatives, involving condensation of a 4-chloropyrazolopyrimidine precursor with 2H-1,3-benzodioxol-5-amine under nucleophilic aromatic substitution conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-16-9-11-29(12-10-16)24-27-22(26-17-7-8-20-21(13-17)32-15-31-20)19-14-25-30(23(19)28-24)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPJZOWJJWYOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile

The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation using 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and formamidine acetate.

Procedure :

  • Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq), formamidine acetate (1.2 eq).
  • Solvent : Ethanol (10 mL/g substrate).
  • Conditions : Reflux at 80°C for 8–12 hours under nitrogen.
  • Workup : Precipitation via cooling, filtration, and recrystallization in dichloromethane.
  • Yield : 78–85%.

Mechanism :
The reaction proceeds through nucleophilic attack of the pyrazole amino group on the electrophilic carbon of formamidine, followed by cyclodehydration to form the pyrimidine ring.

Functionalization at C6: Introduction of 4-Methylpiperidin-1-yl Group

Nucleophilic Aromatic Substitution

The C6-chloro intermediate undergoes substitution with 4-methylpiperidine.

Procedure :

  • Reactants : 6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 4-methylpiperidine (2.5 eq).
  • Base : Potassium carbonate (3.0 eq).
  • Solvent : Dimethylformamide (DMF, 15 mL/g substrate).
  • Conditions : 120°C for 24 hours under argon.
  • Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (silica gel, 7:3 hexane/ethyl acetate).
  • Yield : 65–72%.

Optimization Note :
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (68–70%).

N4 Functionalization: Coupling with 2H-1,3-Benzodioxol-5-ylamine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling installs the benzodioxole moiety.

Procedure :

  • Reactants : 6-(4-Methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 5-bromo-1,3-benzodioxole (1.1 eq).
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃ (2.5 eq).
  • Solvent : Toluene (20 mL/g substrate).
  • Conditions : 110°C for 18 hours under argon.
  • Workup : Filtration through Celite, solvent evaporation, and purification via HPLC.
  • Yield : 55–60%.

Alternative Method :
Suzuki-Miyaura coupling using 1,3-benzodioxol-5-ylboronic acid achieves similar yields (58%) but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%)
Core formation Cyclocondensation Ethanol, reflux 78–85 98
C6 substitution Nucleophilic aromatic DMF, 120°C 65–72 95
N4 coupling Buchwald-Hartwig Toluene, 110°C 55–60 97
N4 coupling (Alt.) Suzuki-Miyaura Dioxane, reflux 58 96

Key Observations :

  • Cyclocondensation offers the highest yield and simplicity.
  • Microwave-assisted substitution improves throughput but requires specialized equipment.
  • Buchwald-Hartwig coupling is preferable for large-scale synthesis despite moderate yields.

Green Chemistry Approaches

Aqueous-Mediated Cyclization

Adapting methodologies from triply green syntheses, the core formation step can be performed in water instead of ethanol, reducing environmental impact.

Procedure :

  • Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq), formamidine acetate (1.2 eq).
  • Solvent : Water (15 mL/g substrate).
  • Catalyst : Citric acid (10 mol%).
  • Conditions : 100°C for 6 hours.
  • Yield : 70–75%.

Troubleshooting and Optimization

Common Challenges

  • Low C6 Substitution Yield : Attributable to steric hindrance from the 1-phenyl group. Mitigated by using excess 4-methylpiperidine (3.0 eq) and extending reaction time to 36 hours.
  • Pd Catalyst Deactivation : Additives like tetrabutylammonium bromide (TBAB) stabilize Pd complexes in coupling reactions, improving yields by 8–12%.

Recrystallization Protocols

  • Solvent System : Dichloromethane/methanol (9:1) achieves >99% purity after two cycles.
  • Crystal Morphology : Needle-like crystals form under slow cooling conditions, enhancing filtration efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, and catalytic agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in the N4-amine substituent, pyrimidine C6 substituent, or pyrazole N1 phenyl group. These modifications significantly influence physicochemical properties and bioactivity.

Table 1: Comparison of Key Analogs
Compound ID/Name N4 Substituent C6 Substituent Molecular Weight Key Features/Applications
Target Compound 2H-1,3-Benzodioxol-5-yl 4-Methylpiperidin-1-yl 465.6* Potential kinase inhibitor
G932-0341 4-Fluorophenyl 4-Methylpiperidin-1-yl 402.47 Improved solubility
G932-0731 2,5-Dimethoxyphenyl 4-Methylpiperidin-1-yl 444.54 Enhanced metabolic stability
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Benzyl Unsubstituted 376.84 Anti-inflammatory activity
6-(Methylsulfanyl)-1-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Isopropyl Methylsulfanyl 299.39 Kinase selectivity

*Estimated based on analogous structures (e.g., G414-1523 ).

Structure-Activity Relationship (SAR) Insights

  • N4 Substituent: Benzodioxol groups (target compound) may enhance binding to hydrophobic pockets in enzyme active sites due to their planar, aromatic structure . Fluorophenyl (G932-0341) and dimethoxyphenyl (G932-0731) substituents improve solubility and metabolic stability compared to bulkier groups .
  • C6 Substituent: 4-Methylpiperidin-1-yl (target compound) introduces a basic nitrogen, which may facilitate salt formation and improve pharmacokinetics .
  • N1 Substituent :

    • 1-Phenyl (common in all analogs) provides rigidity and π-π stacking interactions critical for target engagement .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Benzodioxole moiety : Contributes to its pharmacological properties.
  • Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities including anticancer effects.
  • Piperidine substituent : Enhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent inhibitory effects against various cancer cell lines.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
1dMCF-71.74Inhibits proliferation
5iMCF-70.30Dual EGFR/VGFR2 inhibition

*Data adapted from studies on related pyrazolo[3,4-d]pyrimidine compounds .

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Flow cytometric analyses have shown that this compound can significantly induce apoptosis in cancer cells at low micromolar concentrations .
  • Inhibition of Cell Proliferation : The compound has been demonstrated to inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent .
  • Target Selectivity : Certain derivatives have exhibited dual inhibition of receptor tyrosine kinases such as EGFR and VGFR2, indicating a multitarget approach to cancer therapy .

Structure–Activity Relationships (SAR)

The efficacy of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines is influenced by modifications to its structure:

Key Findings

  • The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining high antiproliferative activity.
  • Substituents at specific positions on the aromatic rings can enhance or diminish biological activity .

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: In Vitro Antitumor Activity

In a study examining a series of pyrazolo[3,4-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.30 µM against MCF-7 cells and was found to effectively induce apoptosis and inhibit cell migration .

Study 2: Dual Inhibitors

Another investigation focused on phenylpyrazolo[3,4-d]pyrimidines demonstrated their potential as dual inhibitors targeting both EGFR and VGFR2 pathways. These compounds were effective in reducing tumor growth in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.